molecular formula C20H25FN4O B6789219 N-(1-cyclohexyl-5-methylpyrazol-3-yl)-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxamide

N-(1-cyclohexyl-5-methylpyrazol-3-yl)-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxamide

Cat. No.: B6789219
M. Wt: 356.4 g/mol
InChI Key: MBYLMJDVKFOTFV-UHFFFAOYSA-N
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Description

N-(1-cyclohexyl-5-methylpyrazol-3-yl)-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methylpyrazol moiety, a fluoro-substituted isoquinoline, and a carboxamide functional group. The combination of these structural elements imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.

Properties

IUPAC Name

N-(1-cyclohexyl-5-methylpyrazol-3-yl)-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O/c1-14-11-19(23-25(14)18-5-3-2-4-6-18)22-20(26)24-10-9-15-7-8-17(21)12-16(15)13-24/h7-8,11-12,18H,2-6,9-10,13H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYLMJDVKFOTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CCCCC2)NC(=O)N3CCC4=C(C3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclohexyl-5-methylpyrazol-3-yl)-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the cyclohexyl group through alkylation reactions. The fluoro-substituted isoquinoline is then synthesized separately, often involving electrophilic fluorination reactions. Finally, the two fragments are coupled together using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for certain steps, continuous flow chemistry techniques, and advanced purification methods such as high-performance liquid chromatography (HPLC). The scalability of the synthesis is crucial for its application in large-scale production, particularly if the compound is intended for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclohexyl-5-methylpyrazol-3-yl)-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro-substituted isoquinoline moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

N-(1-cyclohexyl-5-methylpyrazol-3-yl)-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-cyclohexyl-5-methylpyrazol-3-yl)-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include signal transduction mechanisms, where the compound modulates the activity of key proteins, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclohexyl-5-methylpyrazol-3-yl)-4-(2-hydroxyethyl)-1-piperazinecarboxamide
  • Methyl 1-cyclohexyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate
  • N-(1-cyclohexyl-5-methyl-1H-pyrazol-3-yl)-3-methylthiophene-2-sulfonamide

Uniqueness

Compared to similar compounds, N-(1-cyclohexyl-5-methylpyrazol-3-yl)-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxamide stands out due to its unique combination of structural elements. The presence of the fluoro-substituted isoquinoline moiety, in particular, imparts distinct electronic and steric properties, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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